molecular formula C₁₀H₇D₃O₅ B1164338 Myristicin Acid-d3 Methyl Ester

Myristicin Acid-d3 Methyl Ester

Cat. No.: B1164338
M. Wt: 213.2
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Chemical Classification

Myristicin Acid-d3 Methyl Ester (C₁₀H₁₀O₅) is a deuterated derivative of myristicin acid methyl ester, characterized by the substitution of three hydrogen atoms with deuterium at the methoxy group. Its systematic IUPAC name is methyl 7-(trideuteriomethoxy)-1,3-benzodioxole-5-carboxylate , reflecting the presence of a trideuterated methoxy substituent on the benzodioxole ring. Structurally, it belongs to the aryl alkyl ether class, with a methyl ester functional group and a methylenedioxy bridge (1,3-benzodioxole) (Figure 1).

Table 1: Key structural features of this compound

Feature Description
Molecular Formula C₁₀H₁₀O₅
Deuterium Substitution Three deuterium atoms at the methoxy group (-OCD₃)
Functional Groups Methyl ester, 1,3-benzodioxole, methoxy group
Parent Compound Myristicin Acid Methyl Ester (non-deuterated analog)

The compound’s deuterated nature enhances its utility in isotope-labeling studies, particularly in tracking metabolic pathways or quantifying biochemical interactions.

Historical Context in Natural Product Chemistry

This compound originates from myristicin, a naturally occurring allylbenzene first isolated from nutmeg (Myristica fragrans) in the early 19th century. Myristicin gained attention for its psychoactive properties and structural resemblance to amphetamines, driving interest in its derivatives for both pharmacological and synthetic applications. The methyl ester form, a semi-synthetic analog, emerged in the mid-20th century as researchers sought to stabilize myristicin’s reactive allyl group for analytical and metabolic studies.

The deuterated version was developed in response to advancements in deuterium tracing technologies in the 1980s, which required stable isotopic labels to monitor molecular behavior in vivo. Early syntheses involved deuterium exchange reactions using deuterated solvents, though modern methods employ selective deuteration protocols to ensure isotopic purity.

Relevance in Deuterated Compound Research

This compound is pivotal in deuterium-based research due to its metabolic stability and compatibility with advanced analytical techniques:

  • Metabolic Pathway Tracing :
    Deuterium’s low natural abundance (0.015%) allows precise tracking of the compound in biological systems. For example, studies using deuterium metabolic imaging (DMI) leverage its incorporation into downstream metabolites like deuterated lactate or glutamate to map glycolysis and oxidative phosphorylation in tumors.

  • Pharmacokinetic Studies :
    The compound’s deuterium label enables quantification of absorption, distribution, and excretion without interference from endogenous molecules. This is critical in evaluating the bioavailability of myristicin-derived therapeutics.

  • NMR Spectroscopy :
    The distinct nuclear spin properties of deuterium facilitate structural elucidation and dynamics studies. Researchers use ²H-NMR to analyze conformational changes in myristicin acid derivatives bound to enzymatic targets.

Table 2: Applications of this compound in Research

Application Methodology Example Study Outcome Source
Metabolic Flux Analysis Deuterium Metabolic Imaging (DMI) Mapped lactate production in glioblastoma cells
Enzyme Binding Studies ²H-NMR Spectroscopy Identified binding sites in cytochrome P450
Isotope Dilution Assays Mass Spectrometry Quantified hepatic metabolism rates

The compound’s role extends to synthetic chemistry , where it serves as a precursor for deuterated analogs of bioactive molecules, such as MMDA (a methylenedioxyamphetamine derivative). Its stability under physiological conditions further supports its use in long-term tracer studies.

Properties

Molecular Formula

C₁₀H₇D₃O₅

Molecular Weight

213.2

Synonyms

7-(Methoxy-d3)-1,3-benzodioxole-5-carboxylic Acid Methyl Ester;  3-(Methoxy-d3)-4,5-_x000B_(methylenedioxy)benzoic Acid Methyl Ester;  3-(Methoxy-d3)-4,5-methylene_x000B_dioxybenzoic Acid Methyl Ester;  Methyl 3,4-methylenedioxy-5-(methoxy-d3)benzoate;  Methyl 3-(Me

Origin of Product

United States

Comparison with Similar Compounds

Myristicin Acid Methyl Ester (Non-Deuterated)

  • Molecular Formula : C₁₀H₁₀O₅ (inferred from deuterated counterpart)
  • Key Features : Shares structural similarity with the deuterated form but lacks isotopic labeling. It is used in lipid metabolism studies and enzymatic pathway analysis .
  • Applications : Acts as a precursor in synthesizing bioactive stilbenes, highlighting its role in medicinal chemistry .

R-(3)-Hydroxymyristic Acid, Methyl Ester (CAS 76062-97-0)

  • Molecular Formula : C₁₅H₃₀O₃
  • Key Features : Contains a hydroxyl group at the third carbon of the myristic acid chain, conferring chirality (R-configuration). This enhances its role in stereochemical studies of lipid signaling and membrane dynamics .
  • Applications : Used in microbial lipid biosynthesis research and as a model compound for hydroxy fatty acid metabolism .
Property Myristicin Acid-d3 Methyl Ester R-(3)-Hydroxymyristic Acid, Methyl Ester
Molecular Weight 213.2 g/mol 258.4 g/mol
Key Functional Group Deuterated methyl ester Hydroxyl group + methyl ester
Primary Research Use Cancer drug synthesis Lipid metabolism and chirality studies

Methyl 3-Hydroxytetradecanoate (CAS 104871-97-8)

  • Molecular Formula : C₁₅H₃₀O₃
  • Key Features : A positional isomer of R-(3)-Hydroxymyristic Acid, Methyl Ester, with similar solubility and volatility due to the ester group. Used in studying bacterial lipid modifications .

Myristicin (1-Allyl-5-Methoxy-3,4-Methylenedioxybenzene)

  • Molecular Formula : C₁₁H₁₂O₃
  • Key Features: A natural allylbenzene derivative found in Myristica fragrans (nutmeg). Exhibits antimicrobial, antioxidant, and pro-carcinogenic properties .
  • Metabolism : Undergoes O-demethylenation to form 5-allyl-2,3-dihydroxyanisole, a major metabolite in rats and humans .
  • Safety Concerns: Classified as a hepatocarcinogen in rodents, with bioactivation pathways involving 1'-hydroxylation .
Property This compound Myristicin
Source Synthetic Natural (nutmeg, parsley)
Bioactivity Cytotoxic intermediate Antimicrobial, carcinogenic
Isotopic Labeling Yes (deuterium) No

Docosanoic Acid Methyl-d3 Ester

  • Molecular Formula: Not explicitly provided (deuterated C₂₃H₄₃D₃O₂ inferred).
  • Key Features : A long-chain deuterated ester used in lipidomics and metabolic tracing. Its extended carbon chain distinguishes it from this compound .

Methotrexate-Methyl-d3 (Dimethyl Ester)

  • Molecular Formula : C₂₂H₂₃D₃N₈O₅
  • Key Features : A deuterated pharmaceutical compound used as an internal standard in bioanalytical research. Highlights the broader role of deuterated esters in drug metabolism studies .

Analytical and Functional Distinctions

  • Volatility and Solubility : Methyl ester groups in this compound and its analogs enhance compatibility with GC-MS, critical for lipid profiling .
  • Deuterium Effects: Deuterated versions exhibit altered metabolic stability and reduced toxicity compared to non-deuterated counterparts, as seen in PBK models for myristicin .
  • Biological Roles: this compound is specialized for cancer research, whereas natural myristicin derivatives like elemicin and safrole are studied for neurotoxicity and carcinogenicity .

Q & A

Q. What are the primary synthetic pathways for Myristicin Acid-d3 Methyl Ester, and how do they ensure isotopic purity?

this compound is synthesized via deuterium incorporation into the methyl ester group of myristicin acid. A common method involves catalytic deuteration using deuterated methanol (CD₃OD) under acidic or basic conditions, followed by purification via chromatography to isolate the deuterated product . Isotopic purity (>98% deuterium incorporation) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the absence of non-deuterated impurities .

Q. How is this compound utilized as an internal standard in analytical chemistry?

The deuterated form serves as a stable isotope-labeled internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS). Its structural similarity to non-deuterated analogs minimizes matrix effects, enabling precise quantification of myristicin derivatives in biological samples. Researchers calibrate retention times and ion ratios (e.g., Q/M+ ratios) to differentiate between deuterated and non-deuterated species, ensuring analytical accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, general guidelines for deuterated esters include:

  • Use of nitrile gloves and lab coats to prevent skin contact.
  • Conduct experiments in fume hoods to avoid inhalation of aerosols.
  • Store in airtight containers at room temperature, away from oxidizers and strong acids . No significant flammability or reactivity hazards have been reported for structurally similar esters .

Advanced Research Questions

Q. What experimental challenges arise when tracking metabolic pathways of this compound in vivo, and how are they mitigated?

Key challenges include isotopic dilution (due to hydrogen-deuterium exchange in biological matrices) and metabolic interference from endogenous compounds. To address this, researchers use high-resolution MS (HRMS) to monitor unique fragmentation patterns of deuterated metabolites. Isotope ratio monitoring in tandem with time-course studies helps distinguish between parent compound degradation and active metabolic pathways .

Q. How do structural analogs of this compound (e.g., safrole, elemicin) influence its pharmacological activity in comparative studies?

this compound shares a phenylpropanoid backbone with safrole and elemicin, which are known to interact with cytochrome P450 enzymes and serotonin receptors. In cytotoxicity assays, deuterated derivatives exhibit altered metabolic stability compared to non-deuterated analogs due to kinetic isotope effects. For example, deuterium substitution in the methyl group reduces oxidative metabolism, prolonging half-life in hepatic microsome assays .

Q. What methodologies are employed to resolve spectral overlaps in GC-MS analysis of this compound and its non-deuterated counterpart?

Spectral deconvolution software (e.g., AMDIS) is used to separate overlapping peaks by analyzing ion chromatograms and mass spectra. Researchers validate the method by spiking deuterated standards into sample matrices and verifying the absence of cross-talk between isotopic channels. Quantifier ions (e.g., m/z 213 for deuterated vs. m/z 210 for non-deuterated) are selected to maximize specificity .

Q. How do deuterium kinetic isotope effects (KIEs) impact the reactivity of this compound in enzymatic assays?

Deuterium substitution in the methyl ester group reduces reaction rates in enzyme-catalyzed hydrolysis (C-D bonds are stronger than C-H). For example, esterase-mediated cleavage of the deuterated compound shows a KIE of ~2–3, measured via kinetic assays using UV-Vis or fluorescence-based substrate detection. This property is exploited to study enzyme mechanism and inhibition kinetics .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported cytotoxicity data for this compound across studies?

Discrepancies may arise from variations in cell lines, assay protocols (e.g., MTT vs. ATP-based viability tests), or impurity profiles. To harmonize

  • Validate compound purity via HPLC and MS prior to assays.
  • Use standardized cell culture conditions (e.g., ATCC-recommended media).
  • Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark results .

Q. What strategies are effective in confirming the absence of deuterium loss during long-term storage of this compound?

Accelerated stability studies are conducted by storing the compound under stress conditions (e.g., 40°C/75% relative humidity). Deuterium retention is monitored using NMR (integration of CD₃ vs. CH₃ signals) and MS over 6–12 months. For routine use, aliquoting the compound and storing it in argon-flushed vials at −20°C minimizes deuterium exchange .

Methodological Recommendations

Q. What analytical workflows are recommended for quantifying this compound in plant extracts?

A validated LC-MS/MS method includes:

  • Solid-phase extraction (SPE) with C18 cartridges to remove matrix interferents.
  • Chromatographic separation using a reversed-phase column (e.g., Zorbax SB-C18).
  • Multiple reaction monitoring (MRM) transitions optimized for deuterated ions (e.g., m/z 213 → 195 for quantification).
  • Calibration curves constructed in matched biological matrices to account for ion suppression .

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